molecular formula C15H18Cl3N B13763947 N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride CAS No. 60855-84-7

N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride

Cat. No.: B13763947
CAS No.: 60855-84-7
M. Wt: 318.7 g/mol
InChI Key: JDWWUVHHDKKJCR-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its molecular structure, which includes two chloroethyl groups attached to a naphthalene ring, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride typically involves the reaction of 1-naphthalenemethanamine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as ethanol or water, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Oxidation Reactions: Formation of naphthalene derivatives with oxidized functional groups.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Chemistry: N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride is used as a building block for the synthesis of various organic compounds. Its reactivity makes it suitable for creating complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in chemotherapy due to its ability to alkylate DNA and inhibit cell division. It is being investigated for its efficacy in treating certain types of cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride involves the alkylation of DNA. The compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The molecular targets include DNA bases, particularly guanine, which is highly susceptible to alkylation.

Comparison with Similar Compounds

    N,N-Bis(2-chloroethyl)amine hydrochloride: Another alkylating agent with similar properties but different structural features.

    Tris(2-chloroethyl)amine hydrochloride: A related compound with three chloroethyl groups, used in similar applications.

    N,N-Bis(2-chloroethyl)-N-nitrosourea: A compound with nitrosourea functionality, used in chemotherapy.

Uniqueness: N,N-Bis(2-chloroethyl)-1-naphthalenemethanamine hydrochloride is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in research and industry.

Properties

CAS No.

60855-84-7

Molecular Formula

C15H18Cl3N

Molecular Weight

318.7 g/mol

IUPAC Name

bis(2-chloroethyl)-(naphthalen-1-ylmethyl)azanium;chloride

InChI

InChI=1S/C15H17Cl2N.ClH/c16-8-10-18(11-9-17)12-14-6-3-5-13-4-1-2-7-15(13)14;/h1-7H,8-12H2;1H

InChI Key

JDWWUVHHDKKJCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C[NH+](CCCl)CCCl.[Cl-]

Origin of Product

United States

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